2,2'-(2,5-Dibromo-1,4-phenylene)bisacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid” is a chemical compound with the molecular formula C10H8Br2O4 . It has an average mass of 351.976 Da and a monoisotopic mass of 349.878906 Da .
Molecular Structure Analysis
The molecular structure of “2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid” is characterized by the presence of two acetic acid groups attached to a 1,4-phenylene ring, which is further substituted with two bromine atoms .Physical and Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3, a boiling point of 514.2±45.0 °C at 760 mmHg, and a flash point of 264.8±28.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 75 Å2, and it has a molar refractivity of 63.9±0.3 cm3 .Scientific Research Applications
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Research on coordination complexes and MOFs has been significantly advanced by using flexible dicarboxylate ligands similar to 2,2'-(2,5-Dibromo-1,4-phenylene)bisacetic acid. These ligands facilitate the formation of novel coordination polymeric architectures with potential applications in catalysis, gas storage, and separation technologies. For example, studies have demonstrated the use of ether-bridged dicarboxylic acids for the synthesis of coordination polymers with promising photocatalytic properties for the degradation of dye pollutants in water (Lu et al., 2021)[https://consensus.app/papers/four-coordination-complexes-prepared-degradation-methyl-lu/cf3cdfafdd275994b55c057dee9ff39a/?utm_source=chatgpt].
Polymer Science
In the realm of polymer science, dicarboxylic acids are pivotal in synthesizing new polymeric materials with enhanced thermal properties and solubility. These materials are crucial for developing high-performance plastics, fibers, and composites. Research indicates that incorporating dicarboxylic acid monomers into polymer chains can significantly improve the polymers' thermal stability and solubility, making them suitable for advanced engineering applications (Kamel, Mutar, & Khlewee, 2019)[https://consensus.app/papers/synthesis-characterization-diacid-monomers-poly-kamel/a294e28c1aab5cd4a09f3d2a43e88750/?utm_source=chatgpt].
Material Engineering and Sensing Applications
Metal-organic frameworks and coordination polymers synthesized using dicarboxylic acids have shown exceptional capabilities in sensing and removing hazardous substances. These materials' unique structural characteristics allow for the specific sensing and adsorption of metal ions, offering promising applications in environmental monitoring and remediation (Wang et al., 2017)[https://consensus.app/papers/series-transition-coordination-polymers-ligands-sensing-wang/fc947e47dcbd5cb5a0db27bdbe2b4b95/?utm_source=chatgpt].
Properties
IUPAC Name |
2-[2,5-dibromo-4-(carboxymethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2H,3-4H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFDINIDTSXWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)CC(=O)O)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.